Imidapril tert-Butyl Ester
Overview
Description
Imidapril tert-Butyl Ester is a biochemical compound used for proteomics research . It has a molecular formula of C24H35N3O6 .
Synthesis Analysis
The synthesis of Imidapril tert-Butyl Ester involves a selective de-alkylation process in its penultimate stage . A new method for its hydrolysis with sulfuric acid in 1, 4-dioxane has been developed, resulting in a product that is more stable than regular .Molecular Structure Analysis
Imidapril tert-Butyl Ester contains a total of 69 bonds; 34 non-H bonds, 10 multiple bonds, 12 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 esters (aliphatic), 1 urea (-thio) derivative, 1 secondary amine (aliphatic), and 1 imide (-thio) .Chemical Reactions Analysis
The reaction of 2-phenylacetonitrile with tert-butyl hydroperoxide (TBHP) was chosen as a model reaction for optimization of the reaction conditions .Physical And Chemical Properties Analysis
The molecular weight of Imidapril tert-Butyl Ester is 461.55 g/mol . It contains a total of 68 atoms, including 35 Hydrogen atoms, 24 Carbon atoms, 3 Nitrogen atoms, and 6 Oxygen atoms .Scientific Research Applications
Medicine: Antihypertensive Drug Development
Imidapril tert-Butyl Ester: is a precursor in the synthesis of Imidapril Hydrochloride , an ACE inhibitor used to treat hypertension . The ester form allows for selective de-alkylation, leading to a more stable final product. This stability is crucial for developing effective antihypertensive medications that can withstand long-term storage and distribution.
Polymer Science: Low-Dielectric Polyimide Films
In the realm of polymer science, Imidapril tert-Butyl Ester contributes to the creation of low-dielectric polyimide films . These films are essential in the microelectronics industry for insulation layers, buffer coatings, and passivation layers. The tert-butyl group enhances the free volume of the molecular chain, reducing interaction between chains and resulting in a lower dielectric constant.
Material Engineering: Microelectronics Industry
The tert-butyl group’s introduction into polyimide films significantly impacts material engineering, particularly in the microelectronics industry . It aids in producing materials with high thermal stability, mechanical strength, and hydrophobic properties, which are vital for the next generation of electronic devices.
Biochemistry: Protecting Group in Synthesis
In biochemistry, Imidapril tert-Butyl Ester serves as a protecting group during the synthesis of various biochemical compounds . Its stability against nucleophiles and reducing agents makes it an excellent choice for protecting carboxylic acids during peptide synthesis.
Pharmacology: Drug Stability and Efficacy
The tert-butyl ester form is instrumental in pharmacology for improving the stability and efficacy of drugs . It allows for controlled de-esterification, which is a critical step in the synthesis of stable drug forms, such as Imidapril Hydrochloride, ensuring consistent therapeutic effects.
Environmental Science: Sustainable Synthesis
Imidapril tert-Butyl Ester: plays a role in environmental science by enabling a sustainable synthesis process for organic compounds . Flow microreactor systems that incorporate the tert-butoxycarbonyl group offer a more efficient and versatile method, reducing the environmental impact compared to traditional batch processes.
Mechanism of Action
Target of Action
Imidapril tert-Butyl Ester is an intermediate in the preparation of Imidaprilat . The primary target of Imidapril, the parent compound of Imidapril tert-Butyl Ester, is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II levels, resulting in peripheral vasodilation . This vasodilation reduces systemic blood pressure and has renoprotective effects in patients with type 1 diabetes . It also decreases renal sodium and water retention .
Pharmacokinetics
About 70% of the ingested Imidapril is quickly absorbed from the gut . The bioavailability of its active metabolite, imidaprilat, is about 42% . After multidose oral administration in patients with hypertension, steady-state maximum plasma concentrations of imidapril and imidaprilat are achieved in a median time of 2 and 5 hours, respectively . Approximately 25.5% of a single dose of imidapril 10mg is excreted in the urine within 24 hours . Elimination occurs primarily through excretion in the urine (about 40%) and feces (about 50%); the terminal elimination half-life of imidaprilat is about 24 hours .
Action Environment
The action of Imidapril can be influenced by various environmental factors. For instance, the absorption of Imidapril is significantly reduced when taken with a fatty meal .
Safety and Hazards
Future Directions
Recent advances in the transesterification of β-keto esters, which is relevant to the formation of tert-butyl esters, have led to the development of a variety of different approaches . This includes methodologies with minimal environmental impact . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, suggests potential future directions for research involving Imidapril tert-Butyl Ester .
properties
IUPAC Name |
tert-butyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O6/c1-7-32-21(29)18(14-13-17-11-9-8-10-12-17)25-16(2)20(28)27-19(15-26(6)23(27)31)22(30)33-24(3,4)5/h8-12,16,18-19,25H,7,13-15H2,1-6H3/t16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHKNKZKPFFKEV-WDSOQIARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564208 | |
Record name | tert-Butyl (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidapril tert-Butyl Ester | |
CAS RN |
89371-38-0 | |
Record name | tert-Butyl (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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